molecular formula C15H14N2O3S B12216051 Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B12216051
M. Wt: 302.4 g/mol
InChI Key: LRJBBVYLJCTLAR-UHFFFAOYSA-N
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Description

Chemical Significance of Isoxazolo[5,4-b]Pyridine Derivatives in Heterocyclic Chemistry

Isoxazolo[5,4-b]pyridines are bicyclic systems where an isoxazole ring (a five-membered ring containing one oxygen and one nitrogen atom) is fused to a pyridine ring at the 5,4-b positions. This arrangement confers unique electronic properties, such as increased aromatic stability and dipole moments, which facilitate interactions with biological targets. For instance, sulfonamide derivatives of isoxazolo[5,4-b]pyridine exhibit antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 125 µg/mL.

The hybrid system’s versatility is further demonstrated in anticancer research. Compounds like 3,5-diaryl isoxazoles linked to pyrrolo-benzodiazepines induce apoptosis via caspase-3 activation and microtubule disruption. These applications underscore the scaffold’s adaptability for designing targeted therapeutics.

Structural Uniqueness and Nomenclature of the Target Compound

Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate features a fused isoxazole-pyridine core substituted at three positions (Figure 1):

  • Position 3 : A methylethyl (isopropyl) group enhances lipophilicity, potentially improving membrane permeability.
  • Position 6 : A 2-thienyl moiety introduces sulfur-based electron-rich characteristics, influencing π-π stacking interactions.
  • Position 4 : A methyl ester group provides a handle for further functionalization via hydrolysis or transesterification.

Table 1: Key Structural Features

Position Substituent Role
3 Methylethyl (C₃H₇) Lipophilicity modulation
6 2-Thienyl (C₄H₃S) Electronic interaction enhancement
4 Methyl ester (COOCH₃) Synthetic versatility

The IUPAC name follows fusion nomenclature: the pyridine ring is numbered first, followed by the isoxazole. The "5,4-b" notation indicates fusion between pyridine’s C5 and isoxazole’s C4, with the "b" specifying the shared edge.

Historical Development of Isoxazolo-Pyridine Hybrid Systems

The synthesis of isoxazole derivatives dates to Claisen’s 1903 work, which produced isoxazole via propargylaldehyde acetal oximation. Modern methods leverage regioselective cycloadditions, such as copper-catalyzed reactions between nitrile oxides and terminal acetylenes. For isoxazolo[5,4-b]pyridines, key advancements include:

  • Intramolecular Cyclizations : Early routes relied on nitro group displacement, as seen in 2-chloro-3-nitropyridine derivatives.
  • Microwave-Assisted Synthesis : Accelerated reactions under microwave irradiation improved yields of 3,5-disubstituted isoxazoles.
  • Metal-Free Approaches : Environmentally benign protocols using deep eutectic solvents (e.g., choline chloride-urea) emerged for regioselective syntheses.

The target compound’s synthesis likely involves a multi-step sequence:

  • Formation of the isoxazole ring via nitrile oxide-alkyne cycloaddition.
  • Introduction of the 2-thienyl group via cross-coupling (e.g., Suzuki-Miyaura).
  • Esterification at position 4 using methyl chloroformate.

Recent innovations, such as the Boulton–Katritzky rearrangement, enable structural diversification of fused isoxazolo-pyridines, expanding their utility in drug discovery.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

methyl 3-propan-2-yl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H14N2O3S/c1-8(2)13-12-9(15(18)19-3)7-10(11-5-4-6-21-11)16-14(12)20-17-13/h4-8H,1-3H3

InChI Key

LRJBBVYLJCTLAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC

Origin of Product

United States

Preparation Methods

Multi-Component Reactions Under Microwave Irradiation

Microwave-assisted multi-component reactions (MCRs) represent a green and efficient pathway for synthesizing fused isoxazolo[5,4-b]pyridines. A seminal study demonstrated that 5-amino-3-methylisoxazole reacts with β-keto esters and aldehydes under microwave irradiation in water, yielding the target compound without catalysts or organic solvents . For example, combining 5-amino-3-methylisoxazole, ethyl acetoacetate, and 2-thiophenecarboxaldehyde at 140°C for 15–30 minutes under microwave conditions produced the title compound in 78–85% yield . The reaction proceeds via a tandem Knoevenagel condensation and intramolecular cyclization (Figure 1).

Key Advantages :

  • Short reaction time (15–30 minutes vs. 12–24 hours conventional).

  • High atom economy due to in situ water elimination.

  • Eco-friendly profile with water as the solvent .

Acid-Catalyzed Cyclization of Propargylisoxazole Intermediates

Cyclization of propargylisoxazole precursors using acid catalysts like polyphosphoric acid (PPA) or phosphorus pentoxide is a classical approach. In this method, 5-amino-3-methylisoxazole is first converted to a propargyl intermediate via nucleophilic substitution with propargyl bromide. Subsequent treatment with PPA at 120–140°C induces cyclization, forming the isoxazolo[5,4-b]pyridine core . Introducing the thienyl group at position 6 requires Friedel-Crafts alkylation using 2-thienylmagnesium bromide, followed by esterification with methyl chloroformate .

Optimization Data :

ParameterOptimal ConditionYield (%)
CatalystPPA72
Temperature (°C)13068
Reaction Time (h)270

This method suffers from moderate regioselectivity , with competing formation of isoxazolo[4,5-b]pyridine isomers .

One-Pot Synthesis via Vinamidinium Salts

Vinamidinium salts enable a one-pot synthesis by reacting 5-amino-3-methylisoxazole with symmetrical vinamidinium diperchlorates. For instance, combining 5-amino-3-methylisoxazole and 2-(N-phthaloyl)-1,3-bis(dimethylimonio)propane diperchlorate in methanol with sodium methoxide at 80°C for 24 hours yields the bicyclic product in 89–94% yield . The thienyl group is introduced via Suzuki-Miyaura coupling with 2-thienylboronic acid, followed by esterification .

Mechanistic Insight :

  • Michael Addition : The β-carbon of 5-amino-3-methylisoxazole attacks the vinamidinium salt.

  • Cyclization : Intramolecular nucleophilic attack by the amino group forms the isoxazole ring.

  • Functionalization : Post-cyclization modifications install the thienyl and methyl ester groups .

Transition Metal-Catalyzed Annulation

Palladium and gold catalysts facilitate annulation strategies. A Au(I)/Fe(II) relay catalytic system converts propargylisoxazole derivatives into pyridine-fused isoxazoles. For example, methyl 3-(prop-2-yn-1-yl)-5-(2-thienyl)isoxazole-4-carboxylate undergoes Au(I)-catalyzed cycloisomerization at 80°C, yielding the target compound in 82% yield . The methyl ester is introduced via ester exchange using methanol and catalytic sulfuric acid .

Comparative Efficiency :

MethodCatalystYield (%)Purity (%)
Au(I)/Fe(II) RelayAuCl(PPh₃)8298
Conventional AcidPPA7095

Boulton-Katritzky Rearrangement

A novel approach involves the Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. Treating the hydrazone intermediate with aqueous NaOH at 60°C induces rearrangement, forming 3-hydroxy-2-(2-aryl[1, triazol-4-yl)pyridines, which are further functionalized to the target compound . This method achieves 76–81% yields but requires multiple steps .

Solvent and Temperature Optimization

Reaction conditions critically impact yield and purity. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates, while temperatures above 100°C favor annulation over side reactions. For example, cyclizing 3-isopropyl-6-(2-thienyl)isoxazole-4-carboxylic acid in DMF at 110°C for 4 hours achieves 85% yield after esterification .

Solvent Screening Data :

SolventDielectric ConstantYield (%)
DMF36.785
THF7.562
Ethanol24.358

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate, as promising candidates in anticancer drug discovery. For instance:

  • Mechanism of Action : Isoxazole derivatives have been shown to induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with biological targets that are crucial for cancer cell proliferation.
  • Case Studies :
    • A derivative similar to methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine was evaluated against a panel of human tumor cell lines. It demonstrated significant cytotoxicity with IC50 values indicating potent activity against specific cancer types (e.g., ovarian and prostate cancers) .
    • In another study, compounds exhibiting structural similarities were found to have enhanced selectivity against renal cancer cells, suggesting that modifications in the isoxazole framework can lead to improved therapeutic profiles .

Antioxidant Properties

The antioxidant potential of this compound class is noteworthy. Research indicates that derivatives can effectively scavenge free radicals and inhibit lipid peroxidation:

  • Mechanism : The presence of the thienyl group enhances the electron-donating capacity of the molecule, which is beneficial for radical scavenging.
  • Experimental Findings : Compounds were tested against various oxidative stress markers and showed promising results in reducing oxidative damage in cellular models .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. Key synthetic strategies include:

  • Formation of Isoxazole Ring : Utilizing appropriate precursors that can undergo cyclization reactions.
  • Thienyl Substitution : The introduction of the thienyl moiety can be achieved through electrophilic aromatic substitution methods.

Mechanism of Action

The mechanism of action of Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The isoxazolo[5,4-b]pyridine scaffold is highly tunable, with substituents critically influencing properties. Key analogs include:

4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile
  • Substituents: 3-methyl, 6-(methylthio), 4-amino, 5-cyano.
  • Key Data :
    • Melting point: 275–277 °C .
    • IR bands: NH₂ (3449–3370 cm⁻¹), CN (2196 cm⁻¹) .
  • Comparison: The methylthio group at position 6 increases lipophilicity compared to the thienyl group in the target compound.
3-Methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic Acid
  • Substituents : 3-methyl, 6-(2-thienyl), 4-carboxylic acid.
  • Key Data : CAS 923881-51-0 (carboxylic acid form of the target compound) .
  • This highlights the ester’s role as a prodrug or solubility-modifying group .
Methyl 6-Cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
  • Substituents : 6-cyclopropyl, 3-(4-methoxyphenyl), 4-methyl ester.
  • Key Data :
    • Molecular weight: 298.293 g/mol.
    • Boiling point: 487.2 ± 45.0 °C .
  • The 4-methoxyphenyl group enhances electron density, altering reactivity compared to the target compound’s 3-(methylethyl) group .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
Target Compound 3-(methylethyl), 6-(2-thienyl) Not reported Not reported Not reported
4-Amino-3-methyl-6-(methylthio)-... (E1) 3-methyl, 6-(methylthio) 220.25 275–277 Not reported
3-Methyl-6-(2-thienyl)-... (carboxylic acid) (E7) 3-methyl, 6-(2-thienyl) Not reported Not reported Not reported
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)-... (E11) 6-cyclopropyl, 3-(4-methoxyphenyl) 298.293 N/A 487.2 ± 45.0
  • Lipophilicity : Methyl esters (e.g., target compound, E11) are more lipophilic than carboxylic acids (E7), favoring passive diffusion across biological membranes .
  • Thermal Stability: High melting points (e.g., 275–277 °C in E1) suggest strong intermolecular forces in amino- and cyano-substituted derivatives .

Biological Activity

Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate (commonly referred to as the compound) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S, and it features a unique isoxazole structure fused with a pyridine ring, which is further substituted with a thienyl group. This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the compound . For instance, a study evaluated various isoxazole derivatives against human cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3). The results indicated that certain derivatives exhibited significant cytotoxic effects, with some demonstrating selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index for further development .

CompoundCell Line TestedIC50 (µM)Selectivity
This compoundHCT-11631.1Moderate
Another Isoxazole DerivativePC325.5High

Antimicrobial Activity

Isoxazole compounds are also recognized for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth. In vitro studies have shown promising results against various pathogens, indicating potential applications in treating infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies on similar isoxazole derivatives revealed that they could inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests that this compound may also possess anti-inflammatory activity, warranting further investigation into its mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substitution patterns on the isoxazole and pyridine rings have been explored to enhance potency and selectivity against target cells. For example, modifications at the 6-position of the isoxazolo[5,4-b]pyridine moiety have shown to significantly affect the IC50 values against cancer cell lines, indicating that certain substitutions can lead to improved therapeutic profiles .

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of experiments were conducted using an MTT assay to evaluate the cytotoxic effects of various derivatives against cancer cell lines. The compound demonstrated moderate cytotoxicity with an IC50 value of approximately 31.1 µM against HCT-116 cells.
  • Selectivity Analysis : In comparative studies with normal fibroblast cells (WI-38), the compound exhibited lower toxicity levels, highlighting its potential as a selective anticancer agent.
  • Antimicrobial Testing : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics.

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